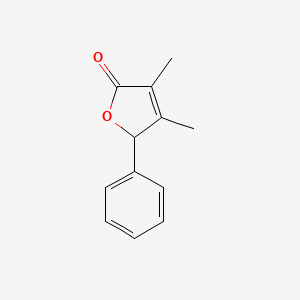

3,4-Dimethyl-5-phenylfuran-2(5H)-one

Description

Structure

3D Structure

Properties

CAS No. |

481054-49-3 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

3,4-dimethyl-2-phenyl-2H-furan-5-one |

InChI |

InChI=1S/C12H12O2/c1-8-9(2)12(13)14-11(8)10-6-4-3-5-7-10/h3-7,11H,1-2H3 |

InChI Key |

SFZRNENPPKLXQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC1C2=CC=CC=C2)C |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Transformational Pathways of 3,4 Dimethyl 5 Phenylfuran 2 5h One

Photochemical Reactivity and Excited State Dynamics of Furanones

The photochemistry of α,β-unsaturated lactones like 3,4-Dimethyl-5-phenylfuran-2(5H)-one is a rich field involving various transformations initiated by the absorption of UV light. These reactions typically proceed from an electronically excited state, often the triplet state, which exhibits biradical character.

[2+2] Photocycloaddition Mechanisms

One of the most characteristic photochemical reactions of 2(5H)-furanones is the [2+2] photocycloaddition with alkenes and alkynes to form cyclobutane (B1203170) rings. nih.gov This reaction is a powerful tool for constructing four-membered ring systems. The generally accepted mechanism for the [2+2] photocycloaddition of furanones involves the following key steps: nih.gov

Photoexcitation : The furanone absorbs a photon, promoting it from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC) : The excited singlet state undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). This triplet state has significant biradical character at the α- and β-carbons of the unsaturated system.

Biradical Formation : The triplet-excited furanone reacts with a ground-state alkene or alkyne. This addition forms a triplet 1,4-biradical intermediate. The regiochemistry of this step is determined by the formation of the most stable biradical intermediate. mdpi.com

Spin Inversion and Ring Closure : The triplet biradical undergoes spin inversion to a singlet biradical, which then rapidly collapses to form the cyclobutane or cyclobutene (B1205218) product. nih.gov

For this compound, the reaction with an alkene, such as ethylene, would proceed through the triplet excited state of the furanone, leading to a cyclobutane-fused lactone. The methyl and phenyl substituents would influence the stability of the biradical intermediates and the stereochemical outcome of the reaction.

| Reaction Step | Description | Intermediate Species |

| Excitation | Absorption of UV light promotes the furanone to an excited singlet state (S₁). | S₁ Excited State |

| Intersystem Crossing | The S₁ state converts to a more stable triplet state (T₁). | T₁ Excited State (Biradical-like) |

| Addition | The T₁ furanone reacts with an alkene to form a 1,4-biradical. | Triplet 1,4-Biradical |

| Ring Closure | Spin inversion followed by cyclization yields the cyclobutane product. | Cyclobutane Adduct |

Photoinduced Radical Reactions and Hydrogen Transfer Processes

Upon photochemical excitation, furanones can participate in radical reactions, including hydrogen abstraction and radical additions. These processes are initiated by the excited state of the furanone, which can behave as a radical species. researchgate.netjcu.edu.au

Radicals can be generated from external sources, such as the photochemical sensitization of ketones in the presence of alcohols or amines, and subsequently add to the electron-deficient double bond of the furanone. researchgate.netjcu.edu.au Alternatively, the excited furanone itself can abstract a hydrogen atom from a suitable donor molecule (e.g., a solvent). This hydrogen atom transfer (HAT) can occur in a single step (simultaneous electron and proton transfer) or in a stepwise manner involving initial electron transfer followed by proton transfer. researchgate.netnih.gov

Intermolecular HAT : The excited this compound could abstract a hydrogen atom from a solvent like isopropanol. This would generate a ketyl radical and a radical intermediate of the furanone, which could then undergo further reactions like dimerization or reaction with other species.

Intramolecular HAT : If the furanone possesses a substituent with abstractable hydrogens, an intramolecular HAT can occur. For this compound, this pathway is less likely unless a specific hydrogen-donating moiety is present elsewhere in the molecule. Studies on related systems show that intramolecular hydrogen abstraction typically occurs from a side chain to the β-position of the furanone moiety. nih.gov

The outcome of these radical processes is the formation of a new C-C or C-H bond, typically at the α or β position of the lactone ring. researchgate.net

Stereochemical Outcomes in Photochemical Transformations

The stereochemistry of photochemical reactions involving furanones is a critical aspect, particularly in asymmetric synthesis. In [2+2] photocycloadditions, the stereochemical outcome is influenced by several factors:

Substituent Effects : The existing stereocenters in the furanone molecule can direct the approach of the reacting partner. In this compound, the chiral center at C5, bearing the phenyl group, would exert diastereoselective control over the cycloaddition. The phenyl group would likely block one face of the furanone ring, favoring the approach of the alkene from the less sterically hindered face.

Intermediate Conformation : The geometry of the 1,4-biradical intermediate plays a crucial role. The substituents on the furanone and the alkene will adopt a conformation that minimizes steric interactions, which in turn dictates the stereochemistry of the final cyclobutane ring.

Reaction Conditions : The solvent and temperature can also influence the conformational equilibrium of the intermediates and thus affect the diastereoselectivity of the reaction.

For intramolecular reactions, the conformation of the tether connecting the reacting moieties largely determines the stereoselectivity of the product. nih.gov

Electronically Driven Reactions of the Furanone Moiety

The electronic nature of the this compound ring system, characterized by an electron-withdrawing carbonyl group in conjugation with a double bond, dictates its reactivity towards nucleophiles and electrophiles.

Nucleophilic Additions and Substitutions

The furanone ring is susceptible to attack by nucleophiles. The primary mode of reaction is typically a 1,4-conjugate addition (Michael addition) to the α,β-unsaturated lactone system. researchgate.net

Reaction Site : Nucleophiles attack the electrophilic β-carbon (C4) of the furanone ring. This attack is favored because it leads to an enolate intermediate that is stabilized by resonance involving the carbonyl group.

Nucleophiles : A wide range of nucleophiles can participate in this reaction, including amines, thiols, and carbanions. researchgate.netnih.gov For instance, the reaction with thiols under basic conditions is a common method to introduce sulfur-containing substituents at the C4 position. nih.gov

Protonation : The resulting enolate intermediate is subsequently protonated to yield the 4,5-dihydrofuran-2(3H)-one derivative.

In the case of this compound, the methyl group at C4 would provide some steric hindrance to the approaching nucleophile. However, the electronic activation provided by the carbonyl group generally makes this position susceptible to attack. Depending on the reaction conditions and the nucleophile, direct attack at the carbonyl carbon (1,2-addition) can also occur, though 1,4-addition is often predominant for softer nucleophiles.

Electrophilic Aromatic Substitution on the Phenyl Moiety

The furanone moiety attached to the phenyl ring at C5 acts as a substituent, influencing the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) reactions on the phenyl ring. unizin.orglumenlearning.com

Directing Effect : The furanone ring contains a carbonyl group, which is an electron-withdrawing group. Although not directly conjugated to the phenyl ring, the lactone oxygen and carbonyl group can withdraw electron density inductively. More significantly, the entire furanone substituent attached to the benzylic position can be considered deactivating due to its electron-withdrawing nature. Electron-withdrawing groups are known to be deactivating and meta-directing. unizin.orglibretexts.org

Reactivity : The deactivating nature of the furanone substituent makes the phenyl ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. lumenlearning.com Harsher reaction conditions (e.g., higher temperatures, stronger catalysts) may be required to achieve substitution.

Regioselectivity : The substitution is expected to occur primarily at the meta positions of the phenyl ring. This is because the resonance structures of the cationic intermediate (sigma complex) formed during electrophilic attack show that the positive charge is destabilized at the ortho and para positions by the electron-withdrawing substituent. The meta attack leads to a more stable intermediate. organicchemistrytutor.com

Typical EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to yield the meta-substituted derivative of this compound as the major product.

| Reaction Type | Reagents | Expected Major Product Position |

| Nitration | HNO₃ / H₂SO₄ | meta-nitro |

| Bromination | Br₂ / FeBr₃ | meta-bromo |

| Sulfonation | Fuming H₂SO₄ | meta-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | meta-acyl |

Pericyclic Reactions and Cycloaddition Chemistry

The unsaturated lactone ring in this compound is a potential participant in pericyclic reactions, most notably cycloadditions. The electron-withdrawing nature of the carbonyl group influences the electron density of the double bond, making it a viable component in various cycloaddition reactions.

Currently, there is a lack of specific literature detailing the intramolecular cycloadditions of this compound. However, the furanone scaffold can be functionalized with diene or dienophile moieties to facilitate intramolecular Diels-Alder reactions. For such a reaction to occur with the title compound, a tethered diene or dienophile would need to be introduced, for instance, at the phenyl group. The stereochemical outcome of such reactions would be governed by the geometry of the transition state, influenced by the substitution pattern of the furanone ring.

The furan-2(5H)-one moiety can act as a dienophile in intermolecular Diels-Alder reactions, although its reactivity is influenced by the substituents. The presence of the electron-donating methyl groups at the 3 and 4 positions in this compound may decrease its reactivity as a dienophile compared to unsubstituted or electron-deficient furanones.

Conversely, furanones can also participate as the 4π component in [4+2] cycloadditions or as a 2π component in other cycloadditions, such as [3+2] cycloadditions with azomethine ylides. These reactions often lead to the formation of complex heterocyclic systems. An organocatalyzed [3+2] asymmetric cycloaddition of furanone derivatives with azomethine ylides has been reported to produce highly functionalized bicyclic adducts with multiple stereogenic centers. rsc.orgrsc.org

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst | Product | Ref |

| Furan-2(5H)-one derivatives | Azomethine ylides | [3+2] Cycloaddition | Organocatalyst | Furo[3,4-c]pyrrolidinones | rsc.orgrsc.org |

This table presents data for related furanone derivatives, as specific data for this compound is not available.

Rearrangement Processes Involving the Furanone Ring System

Specific rearrangement processes for this compound have not been documented. However, furanone rings can undergo various skeletal rearrangements under thermal, photochemical, or catalytic conditions. For instance, photochemical rearrangements of substituted furanones can lead to the formation of cyclopropanes and other strained ring systems. Acid- or base-catalyzed rearrangements could potentially involve ring-opening and subsequent recyclization to form isomeric heterocycles.

Catalytic Reaction Pathways and Mechanistic Interrogations

Catalysis plays a crucial role in controlling the reactivity and selectivity of reactions involving the furanone scaffold. Both metal-based and organocatalysts can be employed to achieve desired transformations with high efficiency and stereocontrol.

Catalysts are instrumental in directing the regioselectivity and stereoselectivity of reactions involving furanones. For example, in the context of cycloaddition reactions, chiral catalysts can induce high levels of enantioselectivity. Gold(I) chloride complexes, activated by hydrogen bonding, have been utilized in the enantioselective synthesis of 3(2H)-furanones through a cycloisomerization-addition cascade. nih.gov The choice of catalyst and reaction conditions can significantly influence which face of the furanone ring is attacked and the orientation of the incoming reactant, thereby determining the stereochemistry of the product.

| Reaction | Catalyst System | Key Outcome | Ref |

| Enantioselective synthesis of 3(2H)-furanones | DM-BINAP digold(I) dichloride / sulfonyl squaramide | High enantioselectivity | nih.gov |

| One-pot formation of 3,4,5-substituted furan-2(5H)-ones | Formic acid | Second-order kinetics observed | rug.nl |

| Reaction of 3,4-dichloro-5-methoxyfuran-2(5H)-one | 1,2-Organylbis(diphenylphosphines) | Formation of mono- and tricyclic diphosphoniacyclohexane structures | organic-chemistry.org |

This table presents data for related furanone derivatives, as specific data for this compound is not available.

Intramolecular hydrogen bonding can play a significant role in the catalytic cycles of reactions involving furanone derivatives. rsc.org This non-covalent interaction can pre-organize the substrate and catalyst in a specific orientation, leading to enhanced reactivity and stereoselectivity. rsc.org For instance, in the organocatalyzed [3+2] cycloaddition of furanone derivatives, an intramolecular hydrogen bond in the azomethine ylide component was found to be crucial for achieving high enantioselectivity. rsc.orgrsc.org Quantum chemistry calculations have revealed that the hydrogen bond between the catalyst and the reactants modifies their arrangement, promoting effective facial discrimination. rsc.orgrsc.org

This interaction can activate the substrate by increasing the electrophilicity or nucleophilicity of the reacting centers and can stabilize the transition state, thereby lowering the activation energy of the desired reaction pathway. nih.gov

Fragmentation Pathways of Furanones under Ionization Conditions

The study of the fragmentation pathways of furanone derivatives under ionization conditions, typically within a mass spectrometer, provides crucial insights into their molecular structure and stability. For this compound, while specific, detailed experimental studies on its fragmentation are not extensively documented in publicly accessible literature, a comprehensive understanding of its probable fragmentation patterns can be elucidated by examining the behavior of structurally related compounds. The fragmentation of this molecule is expected to be influenced by its core components: the α,β-unsaturated γ-lactone (furanone) ring, the two methyl substituents, and the phenyl group at the 5-position.

Upon electron ionization (EI), the molecule of this compound (with a molecular weight of 188.22 g/mol ) will form a molecular ion [M]•+ at m/z 188. The subsequent fragmentation of this molecular ion is dictated by the relative stability of the resulting fragment ions and neutral losses. The primary fragmentation pathways likely involve cleavages initiated by the lactone ring and the phenyl substituent.

One of the principal fragmentation routes for γ-lactones involves the loss of CO and CO2. For 5-substituted γ-butyrolactones, such as 5-phenyl-γ-butyrolactone, a significant fragmentation pathway is the loss of the substituent at the C5 position. In the case of this compound, the phenyl group is a key substituent. A prominent fragmentation pathway is therefore the cleavage of the C5-phenyl bond, leading to the loss of a phenyl radical (•C6H5, 77 Da) to yield a fragment ion at m/z 111.

Another characteristic fragmentation of lactones is the loss of carbon monoxide (CO, 28 Da) or carbon dioxide (CO2, 44 Da) from the molecular ion. The loss of CO would result in a fragment ion at m/z 160, while the loss of CO2 would produce an ion at m/z 144.

Furthermore, the presence of the phenyl group can lead to rearrangements and the formation of stable aromatic cations. A significant fragmentation pathway for compounds containing a phenyl group adjacent to a heteroatom is the formation of a tropylium (B1234903) ion (C7H7+, m/z 91) or a related structure. For this compound, this could occur through a rearrangement followed by cleavage of the furanone ring.

The methyl groups at the C3 and C4 positions can also influence the fragmentation. Loss of a methyl radical (•CH3, 15 Da) from the molecular ion would result in a fragment at m/z 173. Subsequent or alternative fragmentations could involve the loss of larger alkyl or alkenyl fragments.

Based on the analysis of related furanone structures, a general fragmentation pathway for alkylated 4-hydroxy-3(2H)-furanones has been proposed, which involves cleavages of the furanone ring bonds. imreblank.ch Applying these principles to this compound, we can anticipate cleavages of the C2-C3 and C4-C5 bonds, as well as the O-C2 and O-C5 bonds, leading to a variety of smaller fragment ions.

A plausible fragmentation pathway can be summarized as follows:

Loss of the Phenyl Group: A primary cleavage event is the loss of the phenyl radical to form a stable acylium ion.

[C12H12O2]•+ (m/z 188) → [C6H7O2]+ (m/z 111) + •C6H5

Formation of the Phenyl Cation: The phenyl cation itself can be a significant fragment.

[C12H12O2]•+ (m/z 188) → [C6H5]+ (m/z 77) + •C6H7O2

Loss of Carbon Monoxide/Dioxide: Decarbonylation or decarboxylation of the lactone ring.

[C12H12O2]•+ (m/z 188) → [C11H12O]•+ (m/z 160) + CO

[C12H12O2]•+ (m/z 188) → [C11H12]•+ (m/z 144) + CO2

Formation of Styrene-like Fragments: Rearrangement and cleavage can lead to the formation of a styrene (B11656) radical cation or related structures.

[C12H12O2]•+ (m/z 188) → [C8H8]•+ (m/z 104) + C4H4O2

The relative abundance of these fragment ions would depend on the ionization energy and the specific conditions within the mass spectrometer.

Table 1: Proposed Major Fragment Ions of this compound under Electron Ionization

| m/z | Proposed Formula | Identity/Origin |

| 188 | [C12H12O2]•+ | Molecular Ion |

| 173 | [C11H9O2]+ | [M - CH3]+ |

| 160 | [C11H12O]•+ | [M - CO]•+ |

| 144 | [C11H12]•+ | [M - CO2]•+ |

| 111 | [C6H7O2]+ | [M - C6H5]+ |

| 105 | [C7H5O]+ | [C6H5CO]+ (Benzoyl cation) |

| 104 | [C8H8]•+ | Styrene radical cation |

| 91 | [C7H7]+ | Tropylium ion |

| 77 | [C6H5]+ | Phenyl cation |

Table 2: Proposed Neutral Losses from the Molecular Ion of this compound

| Neutral Loss (Da) | Formula of Neutral Loss | Resulting m/z |

| 15 | CH3 | 173 |

| 28 | CO | 160 |

| 44 | CO2 | 144 |

| 77 | C6H5 | 111 |

| 84 | C4H4O2 | 104 |

Advanced Spectroscopic and Structural Characterization Methodologies for 3,4 Dimethyl 5 Phenylfuran 2 5h One

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-resolution mass spectrometry is a critical tool for confirming the elemental composition of 3,4-Dimethyl-5-phenylfuran-2(5H)-one and for gaining insights into its structure through the analysis of its fragmentation patterns.

By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the molecular formula with a high degree of confidence. For this compound (C₁₂H₁₂O₂), the expected exact mass would be calculated and compared to the experimentally observed mass. A close match (typically within 5 ppm) provides strong evidence for the proposed elemental composition.

Expected HRMS Data:

| Ion | Calculated Exact Mass | Observed Mass | Mass Difference (ppm) |

| [M+H]⁺ | 189.0916 | Experimental | Experimental |

| [M+Na]⁺ | 211.0735 | Experimental | Experimental |

This table would be completed with experimental data.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and can be used to deduce its structure. Common fragmentation pathways for furanones include the loss of carbon monoxide (CO), cleavage of the substituents, and rearrangements. A detailed analysis of the fragment ions can corroborate the structure determined by NMR.

To definitively elucidate complex fragmentation pathways, isotopic labeling studies can be employed. By selectively replacing certain atoms with their heavier isotopes (e.g., ¹³C or ¹⁸O), the fate of these labeled atoms during fragmentation can be tracked. For example, labeling the carbonyl oxygen with ¹⁸O would allow for the unambiguous determination of whether the loss of CO involves the carbonyl group or another part of the molecule. While a powerful technique, this is often reserved for detailed mechanistic investigations rather than routine characterization.

X-ray Crystallography for Definitive Absolute and Relative Configuration Determination

While NMR techniques can provide strong evidence for the relative stereochemistry, X-ray crystallography offers the most definitive and unambiguous determination of both the relative and absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained.

The diffraction of X-rays by a single crystal of this compound would produce a unique diffraction pattern. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the precise three-dimensional arrangement of all atoms can be determined. This includes bond lengths, bond angles, and torsional angles, providing a complete and accurate structural picture. For chiral molecules, specialized techniques in X-ray crystallography can also be used to determine the absolute configuration, which is crucial for understanding the biological activity of enantiomerically pure compounds.

Illustrative Crystallographic Data Table:

| Parameter | Value |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | Experimental value |

| b (Å) | Experimental value |

| c (Å) | Experimental value |

| β (°) | Experimental value |

| V (ų) | Experimental value |

| Z | Experimental value |

| R-factor | Experimental value |

This table represents the type of data obtained from an X-ray crystallographic analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the key functional groups:

C=O stretch: A strong absorption band in the region of 1740-1780 cm⁻¹ is characteristic of a five-membered lactone (γ-lactone).

C=C stretch: An absorption band around 1650-1690 cm⁻¹ would be expected for the double bond within the furanone ring.

C-O stretch: Bands in the region of 1000-1300 cm⁻¹ would correspond to the C-O stretching vibrations of the ester group.

C-H stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be observed just below 3000 cm⁻¹.

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region would be indicative of the phenyl ring.

Summary of Expected IR Absorptions:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Lactone C=O | 1740 - 1780 (strong) |

| Furanone C=C | 1650 - 1690 (medium) |

| Aromatic C=C | 1450 - 1600 (multiple) |

| C-O | 1000 - 1300 (strong) |

| Aromatic C-H | > 3000 (medium) |

| Aliphatic C-H | < 3000 (medium) |

This table provides a general guide to the expected IR absorption bands.

Surface-Sensitive Spectroscopic Techniques for Immobilized Furanones (e.g., XPS, AFM)

The study of this compound, particularly when immobilized on a surface, necessitates the use of analytical techniques that are highly sensitive to the outermost atomic layers of a material. libretexts.org Surface-sensitive techniques are crucial for understanding the chemical composition, structure, and molecular orientation of the furanone when it is part of a coating, thin film, or functionalized surface. gmu.educovalentmetrology.com Among the most powerful of these methods are X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM), which provide complementary chemical and topographical information. sfr.caosu.educicenergigune.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a quantitative spectroscopic technique that analyzes the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. wikipedia.orgthermofisher.com The technique is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. sfr.ca The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. wikipedia.org

For an immobilized film of this compound, XPS can provide invaluable data. High-resolution scans of the core levels of carbon (C 1s), oxygen (O 1s), and potentially other elements used for immobilization (e.g., silicon, nitrogen) can reveal the chemical environment of each element. researchgate.netnih.gov For instance, the C 1s spectrum can be deconvoluted to distinguish between carbons in different functional groups, such as C-C/C-H in the phenyl and methyl groups, C-O in the furanone ring, and C=O of the lactone.

A hypothetical high-resolution C 1s XPS spectrum for this compound might be expected to show peaks corresponding to its distinct carbon environments. The binding energies would be influenced by the electronegativity of the neighboring atoms.

Interactive Table: Expected C 1s Binding Energies for this compound

| Functional Group | Expected Binding Energy (eV) | Relative Atomic Percentage (%) |

| C-C (phenyl, methyl) | ~284.8 | 66.7 |

| C-O (furanone ring) | ~286.5 | 16.7 |

| C=O (lactone) | ~288.5 | 16.7 |

Note: These values are illustrative and can vary based on the specific substrate, immobilization chemistry, and instrument calibration.

In studies involving similar furanone compounds, XPS has been effectively used to confirm their covalent immobilization onto surfaces. nih.govnih.gov For example, researchers have utilized marker elements, such as bromine or fluorine, incorporated into the furanone structure or the linking molecule to track the success of surface modification. nih.govnih.gov The presence and intensity of the signals from these markers in the XPS survey spectra can confirm the attachment of the furanone molecules. nih.gov

Atomic Force Microscopy (AFM)

While XPS provides chemical information, Atomic Force Microscopy (AFM) offers a complementary visualization of the surface topography at the nanoscale. sfr.ca AFM utilizes a sharp probe at the end of a cantilever to scan the sample surface. sfr.ca Forces between the tip and the surface cause the cantilever to deflect, and these deflections are monitored by a laser to generate a three-dimensional topographical map. sfr.casfr.ca

For a surface functionalized with this compound, AFM can be used to assess several key characteristics:

Surface Morphology and Roughness: AFM imaging can reveal the homogeneity of the immobilized furanone layer. It can identify whether the molecules form a uniform monolayer, aggregate into clusters, or create an uneven coating. The surface roughness can be quantified, which is a critical parameter in many applications. sfr.ca

Nanomechanical Properties: Beyond simple imaging, advanced AFM modes can map mechanical properties such as adhesion, elasticity, and hardness at the nanoscale. sfr.caresearchgate.net This can provide insights into the physical properties of the furanone-modified surface.

Chemical Sensing: In some applications, AFM can be used for chemical sensing by analyzing the adhesion forces between the tip and the sample. nih.govacs.org This can help to distinguish between functionalized and unfunctionalized areas on a surface. nih.govacs.org

The combination of XPS and AFM provides a comprehensive characterization of immobilized this compound. XPS confirms the chemical presence and bonding environment of the furanone, while AFM provides a detailed picture of the physical landscape of the modified surface. sfr.ca

Interactive Table: Surface Characterization Data for an Immobilized Furanone Film

| Analytical Technique | Parameter Measured | Typical Finding | Significance |

| XPS | Elemental Composition | Presence of C, O, and elements from the substrate and linker. | Confirms successful immobilization of the furanone. |

| XPS | High-Resolution C 1s Spectra | Peaks corresponding to C-C, C-O, and C=O functional groups. | Verifies the chemical integrity of the immobilized molecule. |

| AFM | Topography | Uniform surface with low root-mean-square (RMS) roughness. | Indicates the formation of a homogeneous monolayer. |

| AFM | Adhesion Mapping | Consistent adhesion forces across the surface. | Suggests uniform chemical properties of the functionalized layer. |

This dual approach, leveraging both chemical and physical analysis, is essential for the rational design and quality control of materials and devices that incorporate immobilized furanone compounds.

Computational and Theoretical Investigations of 3,4 Dimethyl 5 Phenylfuran 2 5h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic characteristics that govern a molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. For 3,4-Dimethyl-5-phenylfuran-2(5H)-one, a DFT study, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would be used to predict its most stable three-dimensional conformation. ajchem-a.com

The calculations would yield precise data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to explore the molecule's energy landscape, identifying the lowest energy conformation (ground state) and the energies of other stable conformers. Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large gap suggests high stability, while a small gap indicates that the molecule will be more reactive.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

| Parameter | Atom Pair/Trio | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| C-O (in ring) | ~1.38 Å | |

| C=C (in ring) | ~1.35 Å | |

| C-C (phenyl) | ~1.40 Å | |

| Bond Angle | O-C=O | ~125° |

| C-C=C (in ring) | ~108° | |

| Dihedral Angle | C-C-C-C (ring) | ~0-5° |

Understanding how this compound is formed or how it reacts requires an analysis of the reaction pathways. Computational methods can be used to map the potential energy surface of a chemical reaction, identifying the reactants, products, and the high-energy transition states that connect them.

Transition state calculations can elucidate the mechanism of a reaction, such as the synthesis of the furanone ring via cyclization. organic-chemistry.org For example, in the synthesis of furanones from α,β-acetylenic γ-hydroxy nitriles, computational analysis can reveal whether the reaction proceeds through a one-step mechanism or involves intermediate species. researchgate.net By calculating the energy barriers (activation energies) for different potential pathways, chemists can predict which route is most favorable under specific conditions. This predictive power is invaluable for optimizing reaction yields and developing novel synthetic strategies for furanone derivatives. nih.gov

Structure-Activity Relationship (SAR) Modeling for Furanone Derivatives

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a series of compounds with their biological activity. By systematically modifying a parent structure, like that of this compound, and observing the resulting changes in activity, researchers can identify key structural features responsible for the molecule's biological effects.

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate variations in physicochemical properties with biological activity. researchgate.net For a series of furanone derivatives, a 3D-QSAR model could be developed to understand the structural requirements for a specific activity, such as antibacterial or anticancer effects. ijpda.orgresearchgate.net These models can highlight the importance of steric, electronic, and hydrophobic fields, providing a quantitative basis for designing more potent compounds. researchgate.net

The insights gained from SAR and QSAR studies are directly applied in in silico (computer-based) ligand design. Once a QSAR model identifies that, for instance, an electron-withdrawing group on the phenyl ring enhances activity, medicinal chemists can design new derivatives incorporating this feature. These new molecules are first created and evaluated computationally, a process that is significantly faster and more cost-effective than chemical synthesis and biological testing.

This approach allows for the rapid virtual screening of large libraries of potential furanone derivatives to prioritize candidates for synthesis. nih.gov By optimizing the structural features computationally, the probability of discovering compounds with improved potency and better pharmacokinetic profiles is greatly increased.

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations often focus on static, minimum-energy structures, molecules are dynamic entities that are constantly in motion. Molecular Dynamics (MD) simulations are a computational method used to model the physical movement of atoms and molecules over time. psu.edu An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms to predict their motion.

These simulations provide detailed information on the conformational flexibility of the furanone derivative, showing how the phenyl ring rotates or how the furanone ring might pucker. mdpi.com When studying the interaction of the molecule with a biological target, MD simulations can reveal how the ligand and protein adapt to each other upon binding and assess the stability of the resulting complex over time. researchgate.net This dynamic view is crucial for a realistic understanding of molecular interactions.

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. ijper.org This method is instrumental in identifying potential biological targets for a compound and explaining its mechanism of action at a molecular level.

For this compound, docking studies would involve computationally screening it against various known biological targets. Furanone derivatives have been investigated as inhibitors of bacterial quorum sensing receptors (like LasR and RhlR), various kinases (such as CDC7), and enzymes involved in bacterial survival (like dihydrofolate reductase). researchgate.netnih.govnih.govresearchgate.net

The docking process uses a scoring function to estimate the binding affinity, often reported as a docking score or binding energy. ijper.org A lower score typically indicates a more favorable binding interaction. The results also provide a 3D model of the ligand-receptor complex, showing specific interactions like hydrogen bonds and hydrophobic contacts that stabilize the binding. nih.gov This information is critical for understanding the molecular basis of the compound's activity and for guiding the design of more potent and selective inhibitors. nih.gov

Table 2: Illustrative Molecular Docking Scores of a Furanone Scaffold against Various Biological Targets

| Protein Target | PDB ID | Function | Representative Docking Score (kcal/mol) |

|---|---|---|---|

| P. aeruginosa LasR | 2UV0 | Quorum Sensing | -7.5 to -8.5 |

| E. coli Enoyl Reductase | 1C14 | Fatty Acid Synthesis | -6.0 to -7.0 |

| Human CDC7 Kinase | 4F99 | Cell Cycle Regulation | -8.0 to -9.0 |

| S. aureus DHFR | 3SRW | Folic Acid Metabolism | -6.5 to -7.5 |

Prediction of Binding Modes and Interaction Energies

Currently, there are no published studies that predict the binding modes or calculate the interaction energies of this compound with any biological target. Such investigations would typically involve molecular docking simulations to predict the preferred orientation of the compound within a protein's active site, followed by more sophisticated computational methods to estimate the binding free energy. The absence of this data precludes the creation of a data table for interaction energies.

Identification of Key Binding Site Residues (e.g., Hydrogen Bonding, Pi-Stacking)

Similarly, the lack of computational studies means that there is no information available to identify key amino acid residues that may interact with this compound. The phenyl group in the compound suggests the potential for pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a target protein. The furanone ring itself, with its carbonyl group, could potentially participate in hydrogen bonding. However, without specific molecular modeling, the nature and specifics of these interactions remain purely speculative. Therefore, a data table detailing key binding site residues and interaction types cannot be provided.

Mechanistic Studies of Biological Activities of Furanone Derivatives

Molecular Mechanisms of Interaction with Enzymes and Receptors

The biological activity of furanone derivatives is often initiated by their direct interaction with key proteins, such as enzymes and receptors, leading to the modulation of critical biological pathways.

Inhibition and Modulation of Enzymatic Pathways (e.g., Oxidoreductases, Transferases)

Furanone compounds have been shown to interact with and inhibit various enzymes. Theoretical studies on dihydrofuran-2-one derivatives suggest they may act as inhibitors of the monoamine oxidase B (MAO-B) enzyme, an oxidoreductase involved in dopamine (B1211576) metabolism. cerradopub.com.br This interaction could lead to an increase in dopamine levels, indicating potential applications in neurodegenerative disease research. cerradopub.com.br Another study demonstrated that 4-hydroxy-2,5-dimethyl-furan-3-one (furaneol), a 2,5-furanone, can inactivate aconitase, a sensitive enzyme to reactive oxygen species, when in the presence of ferrous sulfate. nih.gov The prooxidant properties of this furanone, including its ability to reduce copper, can generate reactive oxygen species that lead to enzyme inactivation and DNA damage. nih.gov

Furthermore, compounds with a furanone core, such as 3,4-diphenyl-5H-furan-2-one, are recognized as derivatives of known cyclooxygenase-2 (COX-2) inhibitors. medchemexpress.com COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a common strategy for anti-inflammatory therapies. While specific studies on 3,4-Dimethyl-5-phenylfuran-2(5H)-one are lacking, the inhibitory action of its analogues on enzymes like oxidoreductases and lyases suggests a potential for similar interactions.

| Furanone Derivative | Enzyme Target | Mechanism of Action | Potential Effect |

|---|---|---|---|

| Dihydrofuran-2-one derivatives | Monoamine Oxidase B (MAO-B) | Inhibition | Increased dopamine levels cerradopub.com.br |

| 4-Hydroxy-2,5-dimethyl-furan-3-one (Furaneol) | Aconitase | Inactivation via generation of reactive oxygen species nih.gov | Enzyme dysfunction nih.gov |

| 3,4-Diphenyl-5H-furan-2-one | Cyclooxygenase-2 (COX-2) | Inhibition (as a derivative of a known inhibitor) medchemexpress.com | Anti-inflammatory effects medchemexpress.com |

Receptor Binding and Activation/Inhibition

The interaction of furanone derivatives is not limited to enzymes; they also bind to and modulate the function of various receptors. Research has shown that key food furanones, such as Furaneol and sotolone, can specifically activate distinct odorant receptors. acs.org Specifically, Furaneol exclusively activates the OR5M3 receptor, while sotolone activates the OR8D1 receptor. acs.org This demonstrates a high degree of selectivity and narrow tuning in the interaction between furanones and their corresponding receptors. acs.org

While some furanones act as agonists, others can function as antagonists depending on the cellular context. acs.org For instance, halogenated furanones are known to act as antagonists of the AHL quorum sensing system by competing with signaling molecules for binding sites on regulatory proteins. ucc.ienih.gov This competitive binding can disrupt quorum sensing-mediated gene regulation. nih.gov Although the specific receptor targets for this compound have not been identified, the established receptor interactions of other furanones suggest that it may also exhibit specific binding to and modulation of receptor activity.

Cellular Pathway Modulation by Furanone Analogues

By interacting with enzymes and receptors, furanone derivatives can modulate complex cellular signaling pathways, leading to broader physiological effects such as anti-inflammatory responses.

NF-κB Pathway Suppression for Anti-inflammatory Effects

The anti-inflammatory properties of several furanone analogues are attributed to their ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key therapeutic target. nih.gov A study on 3-(benzo[d]-1,3-dioxol-5-yl)-4-phenylfuran-2,5-dione (BPD), a furan-2,5-dione derivative, revealed that it exerts potent anti-inflammatory effects by targeting multiple steps in the NF-κB pathway. nih.gov

BPD was found to inhibit the expression of inducible nitric oxide synthase (iNOS), COX-2, and various pro-inflammatory cytokines at the transcriptional level. nih.gov The mechanism involves the attenuation of LPS-induced DNA-binding and transcription activity of NF-κB. nih.gov This is achieved by decreasing the phosphorylation and subsequent degradation of the inhibitory protein IκB-α, which in its active state sequesters NF-κB in the cytoplasm. nih.gov By preventing IκB-α degradation, BPD reduces the nuclear translocation of the p65 and p50 subunits of NF-κB. nih.gov Furthermore, BPD was shown to suppress the formation of the TAK1/TAB1 complex, which is upstream of IκB kinase (IKK) activation, providing another layer of NF-κB pathway inhibition. nih.gov

| Molecular Event | Effect of BPD | Consequence |

|---|---|---|

| Phosphorylation and degradation of IκB-α | Inhibited nih.gov | NF-κB remains sequestered in the cytoplasm nih.gov |

| Nuclear translocation of NF-κB subunits (p65 and p50) | Reduced nih.gov | Decreased NF-κB in the nucleus nih.gov |

| DNA-binding and transcription activity of NF-κB | Attenuated nih.gov | Reduced expression of pro-inflammatory genes (COX-2, iNOS, TNF-α, IL-6, IL-1β) nih.gov |

| Formation of TAK1/TAB1 complex | Suppressed nih.gov | Reduced phosphorylation of TAK1 and IKK nih.gov |

Mechanistic Insights into Allelopathic Effects of Furanones

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. While specific studies on the allelopathic mechanisms of furanones are limited, the general mechanisms of allelochemicals provide a basis for understanding their potential effects.

Disruption of Cell Membrane Integrity

A primary mechanism by which many allelochemicals exert their effects is through the disruption of cell membrane integrity. researchgate.net These compounds can increase cell membrane permeability, leading to the leakage of electrolytes and other cellular components. researchgate.net Allelochemicals can induce oxidative stress, leading to lipid peroxidation, which further damages the cell membrane. nih.govresearchgate.net This damage to the membrane system can disrupt nutrient uptake, alter cellular morphology, and ultimately inhibit plant growth. researchgate.netnih.gov

For example, the allelochemical secalonic acid F has been shown to weaken the protective ability of plant tissues against membrane lipid peroxidation, leading to damage of the entire membrane system, including the ultrastructure of chloroplasts, mitochondria, and nuclei. researchgate.net While direct evidence for this compound is not available, its structural features suggest it could potentially interact with and disrupt the lipid bilayer of cell membranes, a common mechanism for allelopathic compounds.

Applications of 3,4 Dimethyl 5 Phenylfuran 2 5h One As a Versatile Synthetic Intermediate

Precursor for Complex Heterocyclic Scaffolds

The inherent reactivity of the furanone core in 3,4-Dimethyl-5-phenylfuran-2(5H)-one makes it an excellent starting material for the synthesis of various heterocyclic compounds, which are pivotal structures in medicinal chemistry and materials science.

Pyrrolones: The furanone ring can undergo ring-transformation reactions with amines to furnish substituted pyrrolones. For instance, the reaction of 3,4,5-trichloro-2(5H)-furanone with ammonium hydroxide or ammonia leads to the formation of a 1H-pyrrol-2(5H)-one derivative mdpi.com. This transformation highlights the potential of furanones to serve as synthons for nitrogen-containing heterocycles. While specific studies on this compound are not extensively documented in this context, the general reactivity pattern of furanones suggests its viability in similar transformations.

Pyridazinones: The reaction of furanone derivatives with hydrazine and its derivatives is a well-established method for the synthesis of pyridazinones. Research has shown that compounds such as 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones readily react with hydrazine hydrate to yield pyridazinone derivatives nih.gov. Furthermore, the reaction of 5-aryl furanone derivatives with hydrazine at elevated temperatures can lead to the formation of 4,5-dihalogeno-3(2H)-pyridazinones in satisfactory yields mdpi.com. The structural similarity of this compound to these precursors suggests its potential to undergo analogous cyclization reactions with hydrazine to afford the corresponding 4,5-dimethyl-6-phenyl-3(2H)-pyridazinone. A study on the synthesis of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one from acetyl-containing furan-3-carboxylates and hydrazine hydrate further illustrates the utility of furan-based precursors in constructing pyridazinone-fused systems mdpi.com.

Imidazoles: While direct conversion of this compound to imidazoles is not prominently reported, the furanone scaffold can be a precursor to diketone intermediates, which are common starting materials for imidazole synthesis. For example, the well-known Debus synthesis of imidazoles involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. Although not a direct conversion, the furanone could potentially be transformed into a suitable diketone precursor for subsequent imidazole ring formation.

The following table summarizes the potential heterocyclic scaffolds that can be synthesized from furanone precursors:

| Furanone Precursor Type | Reagent | Resulting Heterocycle |

| 3,4,5-Trichloro-2(5H)-furanone | Ammonia/Ammonium Hydroxide | 1H-Pyrrol-2(5H)-one |

| 3-[2-(4-Halophenyl)hydrazono]-5-phenylfuran-2(3H)-one | Hydrazine Hydrate | Pyridazinone |

| 5-Aryl-3,4-dihalo-2(5H)-furanone | Hydrazine | 4,5-Dihalogeno-3(2H)-pyridazinone |

Building Block in Natural Product Total Synthesis

The furanone motif is a common structural element in a variety of natural products exhibiting a wide range of biological activities. Consequently, substituted furanones like this compound are attractive building blocks for the total synthesis of these complex molecules.

The synthesis of rofecoxib, a non-steroidal anti-inflammatory drug, demonstrates the commercial application of synthesizing 3,4-diaryl-substituted 2(5H)-furanones, highlighting the industrial relevance of this class of compounds researchgate.net. The structural elements of this compound, particularly the substituted butenolide core, make it a plausible precursor or key intermediate for natural products containing similar structural motifs.

Development of Novel Organic Reactions and Methodologies

The unique reactivity of the 2(5H)-furanone scaffold has been exploited in the development of novel synthetic methodologies. These compounds can participate in a variety of reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds, thus expanding the toolkit of synthetic organic chemistry.

The development of one-pot syntheses for highly substituted furanone derivatives is an active area of research researchgate.netresearchgate.net. These methods often involve multicomponent reactions that allow for the rapid construction of molecular complexity from simple starting materials. While not specifically focused on this compound, these methodologies contribute to the broader understanding of furanone chemistry and could potentially be adapted for the synthesis or further functionalization of this specific compound.

Furthermore, the development of sustainable synthetic methods under solvent-free conditions or using novel activation techniques like microwave irradiation or photocatalysis is a growing trend in organic chemistry nih.govmdpi.com. The application of these green chemistry principles to reactions involving furanone intermediates is an area with potential for future development.

Future Directions and Emerging Research Avenues for 3,4 Dimethyl 5 Phenylfuran 2 5h One

Integration of Artificial Intelligence and Machine Learning in Furanone Research

Machine learning models, particularly neural networks, are being trained on vast datasets of chemical reactions to predict suitable reaction conditions, including catalysts, solvents, reagents, and temperature. acs.org This approach can be applied to optimize the synthesis of 3,4-Dimethyl-5-phenylfuran-2(5H)-one, potentially leading to higher yields and reduced costs. acs.org Deep learning algorithms can predict the outcomes of chemical reactions by identifying electron sources and sinks, which could help in designing novel synthetic pathways to furanone derivatives. researchgate.netrsc.org

Table 1: Potential Applications of AI/ML in Furanone Research

| Application Area | AI/ML Technique | Potential Impact on this compound Research |

|---|---|---|

| Synthesis Planning | Neural Networks, Deep Learning | Prediction of optimal reaction conditions and novel synthetic routes. acs.orgresearchgate.net |

| Bioactivity Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Deep Learning | Identification of derivatives with enhanced biological activity. nih.govpharmacyjournal.in |

| Mechanism of Action Studies | Molecular Docking Simulations, Deep Learning | Elucidation of interactions with biological targets. nih.govajchem-b.com |

Exploration of Sustainable and Green Synthetic Routes

In line with the principles of green chemistry, future research will focus on developing environmentally benign and sustainable methods for the synthesis of this compound and its analogs. This involves the use of renewable starting materials, energy-efficient reaction conditions, and the reduction of hazardous waste. rsc.org

Organocatalysis has emerged as a powerful tool in the synthesis of butenolides, offering a green alternative to traditional metal-based catalysts. nih.gov The use of readily available and non-toxic organocatalysts can lead to highly efficient and enantioselective syntheses of furanone derivatives. nih.gov Continuous flow synthesis is another promising approach that allows for the scalable and safe production of butenolides and coumarins with minimal waste. rsc.org

The development of highly atom-efficient synthetic methods is also a key area of focus. tandfonline.com These methods aim to maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. The use of nanoparticle-catalyzed synthesis in green solvents like water is another avenue being explored for furanone synthesis. researchgate.net

| Nanoparticle Catalysis | Use of nanocatalysts in green solvents. | Offers easy catalyst recovery and use of environmentally friendly solvents. researchgate.net |

Advanced In Vitro and In Silico Screening Platforms for Mechanistic Elucidation

Understanding the mechanism of action of this compound is crucial for its development as a therapeutic agent. Advanced in vitro and in silico screening platforms are becoming increasingly important for elucidating the molecular targets and biological pathways modulated by furanone compounds. mdpi.com

In silico methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, are powerful tools for predicting the biological activity of furanone derivatives and identifying their potential binding sites on target proteins. pharmacyjournal.inijpda.org These computational approaches can provide valuable insights into the structural requirements for activity and guide the design of more potent and selective compounds. ajchem-b.com For instance, in silico studies have been used to evaluate the antimicrobial activity of furanone derivatives by targeting enzymes like topoisomerase. nih.govresearchgate.net

Advanced in vitro screening methods, such as high-content screening and cell-based assays, can be used to evaluate the effects of this compound on various cellular processes. These platforms allow for the simultaneous measurement of multiple parameters, providing a comprehensive understanding of the compound's biological effects.

Development of High-Throughput Synthesis and Characterization Methods

The development of high-throughput synthesis and characterization methods is essential for rapidly exploring the chemical space around the this compound scaffold. These methods enable the creation and analysis of large libraries of compounds, accelerating the identification of derivatives with improved properties. medium.com

Automated organic synthesis platforms can significantly speed up the process of generating diverse furanone libraries. acm.org These systems can perform multiple reactions in parallel, allowing for the rapid synthesis of a wide range of analogs. medium.com The integration of software for synthesis planning and data analysis further enhances the efficiency of these platforms. acm.org

For characterization, automated methods for nuclear magnetic resonance (NMR) and mass spectrometry data analysis are being developed. chemrxiv.org Machine learning algorithms can be used to assist in the evaluation of analytical data, ensuring the quality and consistency of the synthesized compounds. chemrxiv.org These high-throughput approaches will be instrumental in advancing the research on this compound and unlocking its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,4-Dimethyl-5-phenylfuran-2(5H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of substituted keto-acids or through oxidative coupling of pre-functionalized aromatic precursors. For example, highlights the use of Claisen-Schmidt condensations for furanone ring formation, while emphasizes the conversion of 2-oxocarboxylic acids into furanone derivatives via intramolecular lactonization. Optimization involves adjusting solvent polarity (e.g., THF vs. DCM), temperature (80–120°C), and catalysts (e.g., Lewis acids like BF₃·Et₂O) to improve yields .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The lactone carbonyl (C=O) deshields adjacent protons, producing distinct signals for the methyl (δ 1.2–1.5 ppm) and phenyl substituents (δ 7.2–7.5 ppm). The furan ring protons appear as a singlet (δ 5.8–6.3 ppm) due to restricted rotation .

- IR : A strong absorption band at ~1750 cm⁻¹ confirms the lactone carbonyl group, while aromatic C-H stretches appear at ~3050 cm⁻¹ .

Q. What structural features of this compound influence its reactivity in organic transformations?

- Methodological Answer : The electron-withdrawing lactone carbonyl increases electrophilicity at the α-position, enabling nucleophilic additions (e.g., Grignard reactions). The phenyl group stabilizes intermediates via resonance, while methyl substituents sterically hinder certain reactions (e.g., Diels-Alder). Reactivity can be modulated by substituting the phenyl ring with electron-donating/withdrawing groups (Table 1, ) .

Advanced Research Questions

Q. How can asymmetric synthesis be designed to access enantiomerically pure this compound derivatives?

- Methodological Answer : Chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones, Jacobsen’s salen complexes) can induce asymmetry during key steps like Michael additions or cyclizations. demonstrates the use of menthyloxy-directed asymmetric halogenation to generate chiral dihalofuranones, which can be further functionalized . X-ray crystallography (as in ) is critical for confirming stereochemistry .

Q. How should researchers address contradictions in reported biological activity data for furanone derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, IC₅₀ protocols) or structural modifications. For example, reports anti-tumor activity in thiazolo-triazolone derivatives but emphasizes the need for controls (e.g., L-02 normal cells). Researchers should standardize assays (MTT vs. ATP-based viability tests), validate purity (>99% via HPLC, ), and correlate activity with substituent electronic profiles (e.g., logP, Hammett constants) .

Q. What methodologies enable the introduction of diverse substituents (e.g., azido, amino) onto the furanone core?

- Methodological Answer : Transalkylation or nucleophilic substitution with hypervalent iodine reagents ( ) allows selective functionalization. For instance, 3,4-dibromo derivatives ( ) react with amines to form β-amino-substituted butenolides via a 1,4-conjugate addition/elimination mechanism. Azido groups can be introduced using NaN₃ under phase-transfer conditions (), followed by click chemistry for bioconjugation .

Q. How can mechanistic studies elucidate the ring-opening pathways of this compound under acidic or basic conditions?

- Methodological Answer :

- Kinetic Analysis : Monitor reaction progress via in situ FTIR or HPLC to identify intermediates (e.g., enolates in basic conditions).

- Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen incorporation during hydrolysis.

- Computational Modeling : DFT calculations (e.g., Gaussian 09) can map transition states and predict regioselectivity. highlights the role of steric effects in directing ring-opening pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.